molecular formula C17H18ClN3O3S B5461073 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide

Cat. No. B5461073
M. Wt: 379.9 g/mol
InChI Key: CYXYHICFGYVJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide, also known as CPSB-MPY-Pro, is a chemical compound that has gained attention in the field of scientific research for its potential use as a tool in studying the function of certain proteins in the body. CPSB-MPY-Pro is a proline-based inhibitor that selectively targets a specific class of enzymes known as prolyl oligopeptidases (POPs). POPs are involved in a variety of physiological processes, including the regulation of neuropeptides and the degradation of extracellular matrix proteins. Inhibition of POPs has been linked to potential therapeutic benefits in a number of disease states, making CPSB-MPY-Pro an attractive target for research.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide selectively inhibits POPs by binding to the active site of the enzyme. POPs are involved in the regulation of neuropeptides, which are important signaling molecules in the nervous system. By inhibiting POPs, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide can alter the levels of neuropeptides in the brain, which may have therapeutic benefits in certain disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide are primarily related to its inhibition of POPs. By altering the levels of neuropeptides in the brain, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide may have effects on a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroinflammation. These effects may have implications for the treatment of a variety of disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide in lab experiments is its selectivity for POPs. By selectively inhibiting POPs, researchers can study the effects of POP inhibition on disease pathology without affecting other enzymes or physiological processes. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is its potential off-target effects. While 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is selective for POPs, it may also interact with other proteins or enzymes, leading to unintended effects.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide. One potential direction is the development of more selective and potent inhibitors of POPs. Another direction is the study of the effects of POP inhibition on disease pathology in animal models. Additionally, the potential therapeutic benefits of POP inhibition in human disease states should be further explored. Overall, 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide represents a promising tool for studying the function of POPs and their potential role in disease pathology.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide is a multi-step process that involves the use of several chemical reagents. The starting material for the synthesis is 4-chlorobenzenesulfonyl chloride, which is reacted with 4-methyl-2-pyridinamine to form the intermediate 4-chlorobenzenesulfonamide-N-(4-methyl-2-pyridinyl). This intermediate is then reacted with proline to form 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide. The final product is purified using a combination of chromatographic techniques.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide has been used in a variety of scientific research applications, primarily as a tool for studying the function of POPs. POPs have been implicated in a number of disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them an attractive target for drug development. By selectively inhibiting POPs with 1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide, researchers can study the effects of POP inhibition on disease pathology and potential therapeutic benefits.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-methylpyridin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-12-8-9-19-16(11-12)20-17(22)15-3-2-10-21(15)25(23,24)14-6-4-13(18)5-7-14/h4-9,11,15H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXYHICFGYVJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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